- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

2088844-78-2 structure
Productnaam:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
CAS-nummer:2088844-78-2
MF:C40H43O8P
MW:682.738393068314
CID:5721149
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Chemische en fysische eigenschappen
Naam en identificatie
-
- Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
-
- Inchi: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1
- InChI-sleutel: LHCCAUDIXYKUQP-ACUYYCNJSA-N
- LACHT: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1
Experimentele eigenschappen
- Dichtheid: 1.223±0.06 g/cm3(Predicted)
- Smeltpunt: NA
- Kookpunt: 782.7±60.0 °C(Predicted)
- pka: 13.32±0.20(Predicted)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | D418255-25mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 25mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D418255-10mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 10mg |
$758.00 | 2023-05-18 | ||
TRC | D418255-5mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 5mg |
$397.00 | 2023-05-18 |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Acetyl chloride ; overnight, rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
Referentie
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
Referentie
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
Referentie
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
Referentie
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
Referentie
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials
- α-D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-
- Methyl D-arabinofuranoside
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
- D-Arabinose
- 2,3,5-Tri-O-benzyl-D-arabinitol
- D-Arabinofuranoside, methyl 2,3,5-tris-O-(phenylmethyl)-
- D-Arabinofuranoside, methyl, 2,3,5-tribenzoate
- Dibenzylphosphoryl Chloride, 95%, in Benzene - ~10% w/v
- Benzoyl chloride
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Gerelateerde literatuur
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate) Gerelateerde producten
- 1256359-14-4(3-(Benzyloxycarbonylamino)-4-fluorophenylboronic Acid, pinacol ester)
- 1201323-97-8(5-Fluoro-2-(1-methyl-1H-pyrrolo2,3-bpyridin-5-yl)oxazolo5,4-bpyridine)
- 231296-89-2(Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate)
- 2680522-99-8((2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride)
- 478262-65-6(1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime)
- 55083-86-8(1H-Imidazole-4,5-dicarbonitrile, 2-ethenyl-)
- 2386619-76-5(1-(3-Bromopropyl)cyclobutane-1-carbonitrile)
- 773135-05-0(benzoic acid, 4-fluoro-3-methoxy-, ethyl ester)
- 1820572-11-9((2S,3S)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid)
- 1547040-86-7(2-bromoH-imidazo[1,2-a]pyridin-6-amine)
Aanbevolen leveranciers
Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
